
Ac-Arg-OHhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-L-arginine hydrochloride, also known as Ac-Arg-OH hydrochloride, is a derivative of the amino acid arginine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the arginine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-L-arginine hydrochloride typically involves the acetylation of L-arginine. One common method is the reaction of L-arginine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods
In industrial settings, the production of Acetyl-L-arginine hydrochloride can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Acetyl-L-arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
科学的研究の応用
Acetyl-L-arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a precursor for the biosynthesis of nitric oxide, a critical signaling molecule.
Medicine: Research explores its potential therapeutic effects, including its use in treating cardiovascular diseases and enhancing wound healing.
Industry: It is used in the formulation of pharmaceuticals and as an additive in certain industrial processes
作用機序
The mechanism of action of Acetyl-L-arginine hydrochloride involves its conversion to L-arginine in the body. L-arginine is a precursor for the synthesis of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. The acetylation of L-arginine may enhance its stability and bioavailability, thereby improving its efficacy in therapeutic applications .
類似化合物との比較
Similar Compounds
L-arginine: The parent compound of Acetyl-L-arginine hydrochloride, widely used in research and therapeutic applications.
N-Acetyl-L-cysteine: Another acetylated amino acid with antioxidant properties.
L-citrulline: A related amino acid involved in the urea cycle and nitric oxide production .
Uniqueness
Acetyl-L-arginine hydrochloride is unique due to its acetylation, which may enhance its stability and bioavailability compared to L-arginine. This modification can potentially improve its therapeutic effects and make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C8H17ClN4O3 |
|---|---|
分子量 |
252.70 g/mol |
IUPAC名 |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N4O3.ClH/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);1H/t6-;/m0./s1 |
InChIキー |
NOVYCIMQSJCBJM-RGMNGODLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |
正規SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


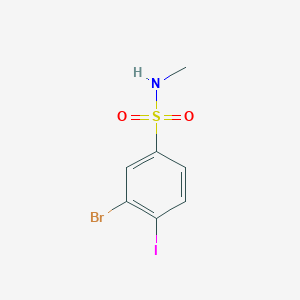
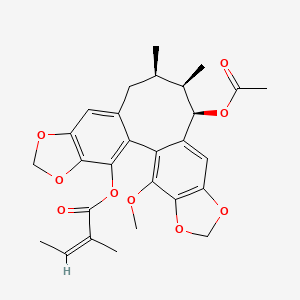
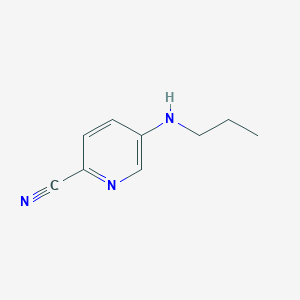
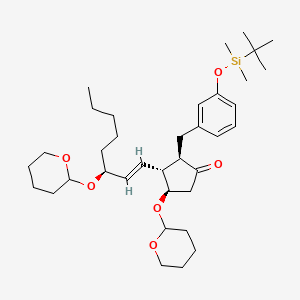
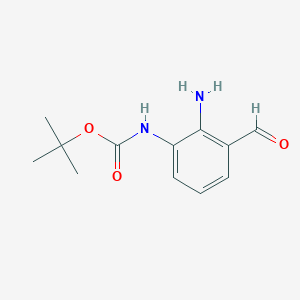
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
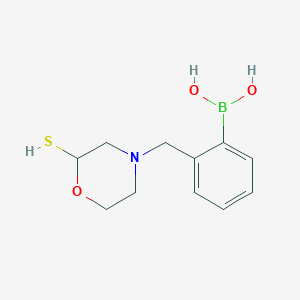

![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
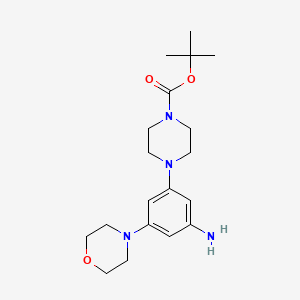

![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![3-[3-(2,4-Dimethoxy-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-propionic acid](/img/structure/B13077908.png)

